molecular formula C9H9ClN2 B1457834 3-Chloro-5,7-dimethyl-1H-indazole CAS No. 1227268-87-2

3-Chloro-5,7-dimethyl-1H-indazole

Cat. No. B1457834
M. Wt: 180.63 g/mol
InChI Key: GGMHZCGTSBYDCH-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethyl-1H-indazole (3-Cl-5,7-Me-1H-indazole) is a versatile synthetic organic compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. Its structure is composed of a chloro-substituted indazole ring with a methyl group attached to the 5 and 7 positions. This unique structure gives 3-Cl-5,7-Me-1H-indazole several desirable properties for use in laboratory experiments, such as a low toxicity profile and relatively low cost.

Scientific Research Applications

Anticancer Applications

Indazole derivatives have been identified as promising candidates in the development of novel anticancer agents. Their mechanism of action often involves interaction with protein kinases and potential implications in neurodegeneration. The pharmacological importance of the indazole scaffold is highlighted by its presence in compounds demonstrating significant anticancer and anti-inflammatory activities. These findings suggest a potential for 3-Chloro-5,7-dimethyl-1H-indazole in similar therapeutic contexts, particularly in disorders involving protein kinases aside from cancer (Denya, Malan, & Joubert, 2018).

Anti-Inflammatory Applications

The therapeutic potential of indazole derivatives extends into anti-inflammatory treatments. This is consistent with the broad range of biological activities exhibited by indazole compounds, underlining their utility in creating new molecules with therapeutic properties. This suggests the possibility of 3-Chloro-5,7-dimethyl-1H-indazole serving as a foundation for developing anti-inflammatory medications (Denya, Malan, & Joubert, 2018).

Neurodegenerative Disorders

Indazole derivatives have found applications in the treatment of neurodegenerative disorders. Their role in modulating pathways associated with neurodegeneration points to the versatile therapeutic potential of the indazole scaffold. This indicates a promising avenue for the application of 3-Chloro-5,7-dimethyl-1H-indazole in the treatment or management of neurodegenerative diseases (Denya, Malan, & Joubert, 2018).

Synthesis of Functionalized Indazole Derivatives

In the realm of chemical synthesis, indazole derivatives, including 3-Chloro-5,7-dimethyl-1H-indazole, are of great interest. The development of new synthetic strategies for constructing functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences reflects the compound's importance. Such methodologies enhance the compound's functional flexibility and structural complexity, facilitating its medicinal applications (Shiri, Roosta, Dehaen, & Amani, 2022).

properties

IUPAC Name

3-chloro-5,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMHZCGTSBYDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,7-dimethyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5,7-dimethyl-1H-indazole
Reactant of Route 2
3-Chloro-5,7-dimethyl-1H-indazole
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3-Chloro-5,7-dimethyl-1H-indazole
Reactant of Route 4
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Reactant of Route 5
3-Chloro-5,7-dimethyl-1H-indazole
Reactant of Route 6
3-Chloro-5,7-dimethyl-1H-indazole

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